REACTION_SMILES
|
[C:1](=[O:2])([CH3:3])[S:4][c:5]1[cH:6][cH:7][c:8]([O:11][S:12](=[O:13])(=[O:14])[CH3:15])[cH:9][cH:10]1.[CH3:17][OH:18].[ClH:16]>>[SH:4][c:5]1[cH:6][cH:7][c:8]([O:11][S:12](=[O:13])(=[O:14])[CH3:15])[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Sc1ccc(OS(C)(=O)=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)Oc1ccc(S)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |